Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate
CAS No.: 784083-82-5
Cat. No.: VC18476618
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 784083-82-5 |
|---|---|
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
| Standard InChI | InChI=1S/C9H16N2O2/c1-2-13-9(12)11-6-5-10-4-3-8(11)7-10/h8H,2-7H2,1H3 |
| Standard InChI Key | STABTCVRLBWOIJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN2CCC1C2 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate possesses the molecular formula and a molecular weight of 184.24 g/mol . Its SMILES notation (CCOC(=O)N1CCN2CCC1C2) delineates a bicyclic system comprising a seven-membered ring with nitrogen atoms at positions 1 and 4, bridged by methylene groups. The ethyl ester moiety at position 4 enhances solubility and reactivity, making it amenable to further functionalization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 184.24 g/mol | PubChem |
| CAS Registry Number | 784083-82-5 | PubChem |
| IUPAC Name | Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate | PubChem |
Synthesis and Reaction Pathways
The synthesis of ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate is inferred from methodologies applied to analogous diazabicyclo compounds. A plausible route involves cycloaddition reactions between 3-oxidopyrazinium intermediates and acrylate derivatives, as demonstrated in the formation of 3,8-diazabicyclo[3.2.1]octanes . For instance, methyl acrylate reacts with 1,5,6-trimethyl-3-oxidopyrazinium under mild conditions to yield bicyclic products via 1,3-dipolar cycloaddition, though steric hindrance from substituents like tert-butyl groups can reduce yields .
Table 2: Representative Synthetic Conditions
| Reactant | Conditions | Product Yield | Reference |
|---|---|---|---|
| 3-Oxidopyrazinium + Methyl acrylate | CHCl, rt, 1 hr | 63–70% | JOC |
| Protected piperidine derivatives | TFA/CHCl, 4 hr | Quantitative | Patent |
In a patented approach, optically active diazabicyclo[3.2.1]octane derivatives are synthesized via sequential deprotection, trifluoroacetylation, and intramolecular urea formation . While this method targets 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives, analogous strategies could be adapted for ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate by modifying protecting groups and reaction sequences .
Structural and Mechanistic Insights
Density functional theory (DFT) calculations on related diazabicyclo systems reveal that skeletal rearrangements, such as the conversion of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes, proceed via domino mechanisms involving cycloaddition, rearrangement, and lactone formation . These findings suggest that ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate may exhibit similar reactivity, particularly in the presence of nucleophiles or under acidic conditions .
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